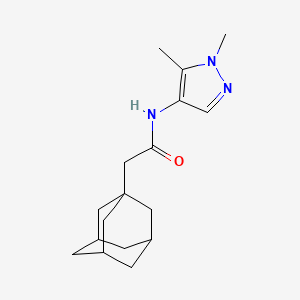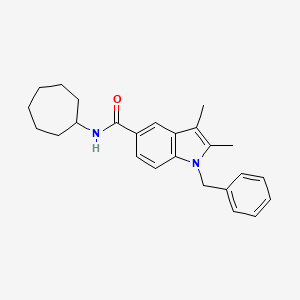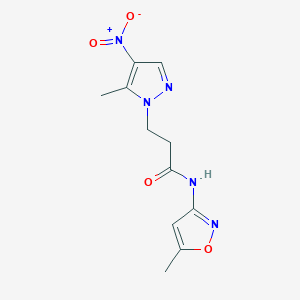
2-(1-adamantyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
概要
説明
2-(1-adamantyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a pyrazolyl group The adamantyl group is a bulky, rigid structure derived from adamantane, while the pyrazolyl group is a five-membered aromatic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Adamantyl Acetate Intermediate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-adamantyl acetate.
Formation of the Pyrazolyl Intermediate: 1,5-dimethyl-1H-pyrazole is synthesized through the reaction of acetylacetone with hydrazine hydrate.
Coupling Reaction: The adamantyl acetate intermediate is then reacted with the pyrazolyl intermediate in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(1-adamantyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazolyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrazolyl derivatives.
科学的研究の応用
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantyl group, which is known for its neuroprotective properties.
Materials Science: The rigid structure of the adamantyl group can impart unique physical properties to materials, making this compound useful in the development of advanced polymers and nanomaterials.
Biological Studies: The pyrazolyl group can interact with various biological targets, making this compound a valuable tool for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide depends on its specific application:
Neurological Effects: The adamantyl group can interact with NMDA receptors in the brain, providing neuroprotective effects by modulating glutamate signaling.
Enzyme Inhibition: The pyrazolyl group can bind to the active site of certain enzymes, inhibiting their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(1-adamantyl)-N-(1H-pyrazol-4-yl)acetamide: Lacks the dimethyl groups on the pyrazolyl ring, which may affect its binding affinity and biological activity.
2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide: Has dimethyl groups at different positions on the pyrazolyl ring, which can influence its chemical reactivity and pharmacological properties.
Uniqueness
2-(1-adamantyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to the specific positioning of the dimethyl groups on the pyrazolyl ring, which can enhance its stability, binding affinity, and overall biological activity compared to similar compounds.
特性
IUPAC Name |
2-(1-adamantyl)-N-(1,5-dimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11-15(10-18-20(11)2)19-16(21)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMJMCDPGONACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-nitro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4337541.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337549.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337550.png)

![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4337562.png)

![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4337580.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4337583.png)
![4-chloro-5-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4337589.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337595.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4337598.png)
![4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4337613.png)
